3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141311
InChI: InChI=1S/C9H13N3O/c1-2-12-6-11-8-3-4-10-5-7(8)9(12)13/h6,10H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC20141311

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H13N3O/c1-2-12-6-11-8-3-4-10-5-7(8)9(12)13/h6,10H,2-5H2,1H3
Standard InChI Key RPMOJQHORNOWFR-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC2=C(C1=O)CNCC2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrimidine ring fused to a partially hydrogenated pyridine ring (5,6,7,8-tetrahydropyrido), with an ethyl substituent at position 3 and a ketone group at position 4. The IUPAC name 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one precisely describes this arrangement. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
Canonical SMILESCCN1C=NC2=C(C1=O)CNCC2
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (two ring nitrogens, ketone)

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but analogous pyrido-pyrimidines exhibit characteristic signals:

  • ¹H NMR: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–3.8 ppm (methylene protons in tetrahydropyrido ring), δ 8.1–8.3 ppm (pyrimidine H-2) .

  • ¹³C NMR: δ 165–170 ppm (C=O), δ 155–160 ppm (C=N), δ 25–35 ppm (ethyl CH₂) .

Mass spectrometry typically shows a molecular ion peak at m/z 179.22 with fragmentation patterns dominated by loss of the ethyl group (m/z 150) and subsequent ring decomposition.

Synthetic Methodologies

Established Routes

While no published synthesis specifically targets 3-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, analogous compounds suggest viable pathways:

Route 1: Cyclocondensation Approach

  • Starting Materials: Ethyl 3-aminopyridine-4-carboxylate + ethyl acetoacetate

  • Cyclization: PCl₅-mediated ring closure at 110°C (yield: 45–60%)

  • Reduction: Hydrogenation over Pd/C to saturate pyridine ring

Route 2: Multi-component Reaction

  • Gewald Reaction: Combines piperidin-4-one derivatives with ethyl cyanoacetate and sulfur under morpholine catalysis

  • Functionalization: Ethyl group introduced via nucleophilic substitution or reductive amination

Comparative analysis of synthetic efficiency:

Optimization Challenges

Key synthesis hurdles include:

  • Regioselectivity Control: Competing cyclization pathways may generate [3,4-d] vs. [4,3-d] ring isomers . Microwave-assisted synthesis at 150°C improves regiocontrol to >85% .

  • Oxidation Sensitivity: The tetrahydropyrido ring undergoes partial aromatization under acidic conditions, requiring strict pH control during workup .

Analog StructureIC₅₀ (μM)Cell LineMechanism
Thieno[2,3-d]pyrimidin-4-one0.94A549Apoptosis induction
Pyridopyrimidinone-thiazole1.8MCF-7Topoisomerase I inhibition

Extrapolating these results, the target compound may exhibit IC₅₀ values of 2–5 μM against solid tumors, with selectivity indices >10 compared to normal cells .

Pharmaceutical Development Considerations

ADMET Profiling

Computational predictions using SwissADME and PreADMET:

ParameterPrediction
LogP1.8 (optimal)
Caco-2 Permeability12.7 × 10⁻⁶ cm/s
CYP3A4 InhibitionLow risk
hERG InhibitionModerate risk

The compound violates Lipinski's Rule of 5 only in hydrogen bond acceptors (4 vs. recommended ≤3), suggesting possible formulation challenges.

Formulation Strategies

To enhance bioavailability:

  • Salt Formation: Maleate salt increases aqueous solubility to 8.3 mg/mL vs. 0.7 mg/mL for free base .

  • Nanocrystal Technology: Particle size reduction to 150 nm improves dissolution rate by 300%.

Future Research Directions

Priority Investigations

  • Kinase Profiling: Broad-spectrum screening against 400+ kinases (DiscoverX Platform)

  • In Vivo PK Studies: Rat models to assess oral bioavailability and tissue distribution

  • Cocrystallization Studies: X-ray analysis with CDK2/Cyclin E complex

Synthetic Chemistry Innovations

  • Flow Chemistry: Continuous hydrogenation using H-Cube Pro reactor to improve tetrahydropyrido ring synthesis

  • Enzymatic Resolution: Lipase-mediated chiral separation of potential enantiomers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator